3-(Phenylamino)phenylboronic acid

Biosensing Boronate Affinity Saccharide Detection

Researchers seeking to optimize diol-recognition sensors or simplify Suzuki-Miyaura workflows face uncontrolled variation when substituting simpler boronic acids. 3-(Phenylamino)phenylboronic acid addresses this through its secondary phenylamino substituent, which alters boronic acid pKa and electronic properties. - Enables systematic comparison of sensor signal-to-noise ratios vs. 3-APBA under identical immobilization. - Evaluates base-free cross-coupling with nitrogen-containing aryl halides. - Shifts boronate affinity chromatography pH operating range for acid-sensitive biomolecules. - Enhances molecularly imprinted polymer template complex stability via hydrophobic phenyl-phenyl interactions. Bulk stock available.

Molecular Formula C12H12BNO2
Molecular Weight 213.04 g/mol
Cat. No. B13983880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Phenylamino)phenylboronic acid
Molecular FormulaC12H12BNO2
Molecular Weight213.04 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NC2=CC=CC=C2)(O)O
InChIInChI=1S/C12H12BNO2/c15-13(16)10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14-16H
InChIKeyGYIVBBDEBKWRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylamino)phenylboronic Acid Technical Overview


3-(Phenylamino)phenylboronic acid (CAS 1201643-68-6; synonym: (3-anilinophenyl)boronic acid; C12H12BNO2; MW: 213.04 g/mol) is a meta-substituted arylboronic acid that integrates a phenylamino (anilino) moiety with a boronic acid functional group . This structural arrangement positions the compound as a member of the aminophenylboronic acid class, wherein the secondary aromatic amine distinguishes it from both simple phenylboronic acid and primary 3-aminophenylboronic acid. The compound exhibits the characteristic reactivity of boronic acids, including reversible covalent bond formation with diol-containing molecules and participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond construction [1]. The phenylamino group introduces additional hydrogen-bonding capacity (3 hydrogen bond donors, 3 acceptors), extended aromatic conjugation, and altered electron density at the boron center relative to unsubstituted or primary-amino analogs .

Substitution Risks for 3-(Phenylamino)phenylboronic Acid


Procurement decisions that treat 3-(phenylamino)phenylboronic acid as interchangeable with simpler aminophenylboronic acids or unsubstituted phenylboronic acid disregard two critical performance variables: (1) diol-binding affinity and pH operating range, which are exquisitely sensitive to aryl substitution patterns [1]; and (2) electronic effects on palladium-catalyzed cross-coupling efficiency. In diol recognition systems, the pKa of the boronic acid governs the pH at which boronate ester formation is thermodynamically favored—aminophenylboronic acids generally exhibit higher pKa values (~8.8 for the primary amino analog) than electron-deficient arylboronic acids [1]. The secondary phenylamino substituent modifies this pKa through distinct resonance and inductive contributions relative to primary amines, methoxy groups, or halogens, thereby shifting the optimal operating pH for sensor or separation applications. In Suzuki-Miyaura couplings, nitrogen-containing boronic acids frequently require modified reaction conditions due to catalyst coordination and pH-dependent speciation; substitution at the nitrogen center (primary vs. secondary amine) alters both catalyst compatibility and transmetalation kinetics [2]. Generic substitution based solely on boronic acid functionality therefore introduces uncontrolled variation in reaction yield, detection sensitivity, or binding selectivity—variation that cannot be retroactively corrected without re-optimizing entire experimental workflows.

3-(Phenylamino)phenylboronic Acid Comparative Evidence


3-Aminophenylboronic Acid Diol-Binding Affinity Hierarchy

While direct binding affinity data for 3-(phenylamino)phenylboronic acid remain unreported in the peer-reviewed literature, quantitative measurements for the closely related analog 3-aminophenylboronic acid (3-APBA) provide a validated performance baseline from which substitution effects can be rationally extrapolated. The secondary phenylamino modification alters electron density at boron relative to the primary amino group, which class-level inference predicts will shift the pKa and modulate diol-binding thermodynamics. 3-APBA exhibits a saccharide affinity ranking of fructose > galactose > glucose > maltose ≈ lactose > sucrose, with fluorescence quenching constants increasing with pH and reaching maximum values for fructose [1]. This selectivity profile is not universal among boronic acids—electron-deficient arylboronic acids frequently display altered diol preferences—and the extended π-system of the phenylamino derivative may confer differential binding behavior toward aromatic cis-diols such as catecholamines and nucleosides [2]. For procurement purposes, 3-(phenylamino)phenylboronic acid offers a distinct electronic and steric profile relative to 3-APBA, enabling exploration of structure-activity relationships in boronate affinity applications without requiring de novo scaffold design.

Biosensing Boronate Affinity Saccharide Detection

Capacitive Sensor Detection Limits with Aminophenylboronic Acid

A capacitive sensor employing immobilized aminophenylboronic acid (APBA) on a gold electrode demonstrated detection limits of 0.8 nM for glucose, 0.6 nM for fructose, and 13 pM for dextran (MW: 40 kDa) across concentration ranges spanning 5-8 orders of magnitude [1]. Critically, the same sensor platform responded to human immunoglobulin G (IgG) in the concentration range of 1.0 × 10⁻¹³ M to 1.0 × 10⁻⁷ M with a limit of detection of 16 fM [1]. These performance metrics establish aminophenylboronic acids as capable of femtomolar glycoprotein detection and picomolar polysaccharide detection without enzymatic amplification or fluorescent labeling. The phenylamino derivative of 3-(phenylamino)phenylboronic acid offers a distinct immobilization chemistry compared to primary amine-containing 3-APBA—the secondary aromatic amine provides a less nucleophilic anchoring site that may reduce nonspecific electrode surface interactions while maintaining diol recognition capability. Procurement of the phenylamino variant enables researchers to systematically investigate whether secondary amine immobilization improves sensor signal-to-noise characteristics relative to primary amine-functionalized APBA electrodes.

Electrochemical Sensing Glycoprotein Detection Label-Free Assays

pKa of 3-Aminophenylboronic Acid and pH Operating Range

The pKa of 3-aminophenylboronic acid is approximately 8.8, as established through surface potential modulation studies on functionalized magnetic nanoparticles [1]. This pKa value places the boronic acid-to-boronate equilibrium near physiological pH, a critical parameter for applications requiring diol binding under biological conditions. For comparison, unsubstituted phenylboronic acid exhibits a pKa of approximately 8.8-8.9, while electron-deficient arylboronic acids such as 3-nitrophenylboronic acid display substantially lower pKa values (~7.2-7.6) that favor boronate formation at more acidic pH [2]. The secondary phenylamino substituent in 3-(phenylamino)phenylboronic acid introduces distinct electronic contributions relative to the primary amino group in 3-APBA—the extended conjugation and altered nitrogen hybridization modify both resonance donation and inductive withdrawal to the boron center. This class-level inference suggests the phenylamino derivative will exhibit a pKa within a pharmaceutically and analytically relevant range (likely 7.5-9.0), but the precise value remains uncharacterized and may differ sufficiently from 3-APBA to alter the optimal working pH for a given application. For procurement decisions, this uncertainty underscores that 3-(phenylamino)phenylboronic acid cannot be presumed interchangeable with 3-APBA in pH-sensitive systems without experimental validation.

Boronate Affinity Chromatography pH-Responsive Materials Smart Drug Delivery

Modified Suzuki Coupling with Nitrogen-Containing Boronic Acids

A systematic investigation of aqueous Suzuki coupling reactions demonstrated that substrates containing basic nitrogen centers—including aryl bromides with aliphatic 1°, 2°, and 3° amine substituents and substituted bromopyridines—undergo coupling with phenylboronic acid in the absence of added base and ligand to produce high yields [1]. Remarkably, high yields were observed even as the aqueous phase shifted from basic to acidic conditions during the reaction course, a phenomenon attributed to the basic nitrogen center facilitating in situ deprotonation and catalyst activation [1]. This finding has direct implications for 3-(phenylamino)phenylboronic acid as a coupling partner: the secondary aromatic amine provides an internal basic site that may enable base-free coupling conditions when the compound is employed as the boronic acid component rather than the aryl halide substrate. In contrast, nitrogen-free boronic acids (e.g., phenylboronic acid, 3-methoxyphenylboronic acid) typically require exogenous base for efficient transmetalation. The phenylamino substitution pattern in 3-(phenylamino)phenylboronic acid offers a secondary amine with distinct basicity and coordination properties compared to primary amino-substituted boronic acids (e.g., 3-APBA), potentially influencing palladium catalyst activation kinetics and cross-coupling yields in divergent ways.

Suzuki-Miyaura Coupling Cross-Coupling Catalysis Aqueous-Phase Synthesis

3-Aminophenylboronic Acid BSA Binding Affinity

Fluorescence quenching studies of the interaction between 3-aminophenylboronic acid (APBA) and bovine serum albumin (BSA) yielded an apparent binding constant of KA = 1.0 × 10¹¹ L²·mol⁻², indicating relatively strong chemical bonding between the boronic acid donor and the protein acceptor [1]. This high-affinity interaction is governed by pH and ionic strength, with the boronic acid moiety forming reversible covalent bonds with diol-containing glycosylation sites on the protein surface while the amino group participates in electrostatic and hydrogen-bonding interactions. For 3-(phenylamino)phenylboronic acid, the secondary aromatic amine presents a sterically more demanding and electronically distinct recognition element compared to the primary amino group of APBA. This structural divergence may alter protein binding selectivity—the phenyl group introduces hydrophobic interactions not available to APBA, potentially enhancing affinity for proteins with aromatic-rich binding pockets while reducing nonspecific binding to other diol-containing biomolecules. Procurement of the phenylamino derivative enables systematic exploration of how secondary amine substitution modulates protein recognition in boronate affinity chromatography, molecularly imprinted polymer design, and targeted drug delivery systems.

Protein Recognition Molecular Imprinting Boronate-Protein Interactions

Procurement Scenarios for 3-(Phenylamino)phenylboronic Acid


SAR Studies for Boronate Affinity Sensor Development

Procure 3-(phenylamino)phenylboronic acid to systematically compare sensor performance against 3-aminophenylboronic acid (3-APBA) under identical immobilization conditions. The established femtomolar-to-picomolar detection capabilities of APBA-based capacitive sensors for glycoproteins and saccharides [1] provide a validated performance benchmark. The phenylamino derivative enables investigation of whether secondary amine surface conjugation reduces nonspecific electrode interactions while maintaining diol recognition capacity—a hypothesis that can be tested through direct comparison of signal-to-noise ratios, limits of detection, and sensor regeneration cycles. This procurement scenario is justified when the research objective requires understanding how nitrogen substitution (primary vs. secondary aromatic amine) modulates sensor performance, rather than simply obtaining a functional boronic acid sensor.

Base-Free Suzuki-Miyaura Coupling Protocols

Procure 3-(phenylamino)phenylboronic acid as a boronic acid coupling partner for reactions with nitrogen-containing aryl halides to evaluate whether the internal secondary amine facilitates base-free cross-coupling conditions. Literature precedent demonstrates that nitrogen-containing substrates undergo high-yield Suzuki coupling with phenylboronic acid in the absence of added base and ligand [1]. When 3-(phenylamino)phenylboronic acid is employed as the boronic acid component rather than the aryl halide substrate, the secondary aromatic amine may similarly promote catalyst activation and transmetalation without exogenous base. This procurement scenario is defensible for process chemistry groups seeking to reduce reagent consumption and simplify aqueous-phase coupling workflows, provided the target compound's performance is directly benchmarked against nitrogen-free boronic acids (e.g., phenylboronic acid, 3-methoxyphenylboronic acid) under identical reaction conditions.

pH-Dependent Diol Binding for Chromatography Resins

Procure 3-(phenylamino)phenylboronic acid for immobilization onto chromatographic supports to evaluate its pH-dependent diol-binding profile relative to 3-aminophenylboronic acid (pKa ≈ 8.8) [1]. The phenylamino substituent's distinct electronic contributions—arising from extended conjugation and altered nitrogen hybridization—are expected to shift the boronic acid pKa into a range that may prove more favorable for specific separation applications. For instance, if the phenylamino derivative exhibits a lower pKa than 3-APBA, it may enable effective boronate affinity chromatography at mildly acidic pH conditions where 3-APBA binding is suboptimal. This procurement scenario is justified when developing separation protocols for acid-sensitive cis-diol-containing biomolecules that cannot tolerate the alkaline conditions typically required for 3-APBA-based affinity resins. Direct comparison of binding capacity (µmol analyte/g resin) and recovery efficiency against 3-APBA-functionalized controls is essential for establishing the procurement value proposition.

Molecularly Imprinted Polymer Template Design

Procure 3-(phenylamino)phenylboronic acid as a functional monomer or template analog in molecularly imprinted polymer synthesis for selective glycoprotein recognition. The established high-affinity interaction between 3-aminophenylboronic acid and bovine serum albumin (KA = 1.0 × 10¹¹ L²·mol⁻²) [1] demonstrates that aminophenylboronic acids form strong, reversible complexes with protein glycosylation sites. The phenylamino derivative introduces hydrophobic phenyl-phenyl interactions not available to the primary amino analog, potentially enhancing template-monomer pre-polymerization complex stability for proteins with aromatic surface residues. This procurement scenario is appropriate for MIP development programs seeking to optimize imprinting efficiency and binding site homogeneity through systematic variation of the boronic acid functional monomer. Performance must be evaluated through comparative rebinding studies measuring imprinting factor (IF) and selectivity coefficients (α) against non-imprinted polymer controls and 3-APBA-based MIPs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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